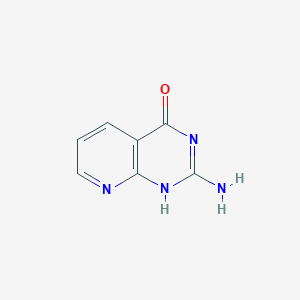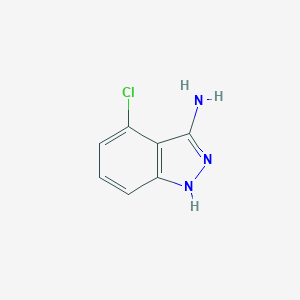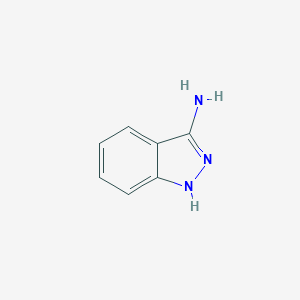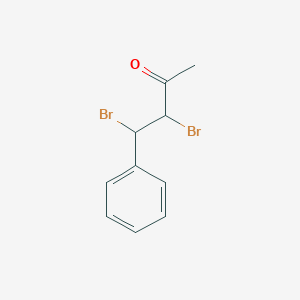
3,4-Dibromo-4-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-4-phenyl-2-butanone (DBP) is a chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
3,4-Dibromo-4-phenyl-2-butanone is an electrophilic molecule that can react with nucleophiles such as amino acids, peptides, and proteins. The reaction proceeds through the formation of a covalent bond between the electrophilic carbon of 3,4-Dibromo-4-phenyl-2-butanone and the nucleophilic group of the target molecule. This covalent bond formation leads to the modification of the target molecule, resulting in changes in its properties and functions.
Efectos Bioquímicos Y Fisiológicos
3,4-Dibromo-4-phenyl-2-butanone has been shown to have antifungal, antibacterial, and antitumor activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 3,4-Dibromo-4-phenyl-2-butanone has also been shown to induce apoptosis in tumor cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dibromo-4-phenyl-2-butanone is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in many scientific research studies as a reagent for the preparation of enantiopure compounds and natural products. However, the high reactivity of 3,4-Dibromo-4-phenyl-2-butanone can also be a limitation, as it can react with other molecules in the reaction mixture, leading to the formation of unwanted byproducts.
Direcciones Futuras
3,4-Dibromo-4-phenyl-2-butanone has many potential applications in the field of organic synthesis and medicinal chemistry. Future research could focus on the development of new synthetic methods for the preparation of 3,4-Dibromo-4-phenyl-2-butanone and its derivatives. 3,4-Dibromo-4-phenyl-2-butanone could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to investigate the mechanism of action of 3,4-Dibromo-4-phenyl-2-butanone and its potential therapeutic applications.
Métodos De Síntesis
3,4-Dibromo-4-phenyl-2-butanone can be synthesized through the reaction of 3,4-dibromobutanone and benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3,4-Dibromo-4-phenyl-2-butanone as the final product.
Aplicaciones Científicas De Investigación
3,4-Dibromo-4-phenyl-2-butanone has been used in many scientific research studies as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds. 3,4-Dibromo-4-phenyl-2-butanone has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
6310-44-7 |
|---|---|
Nombre del producto |
3,4-Dibromo-4-phenyl-2-butanone |
Fórmula molecular |
C10H10Br2O |
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
3,4-dibromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |
Clave InChI |
DQQMRIMUYWACAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
SMILES canónico |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Otros números CAS |
6310-44-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



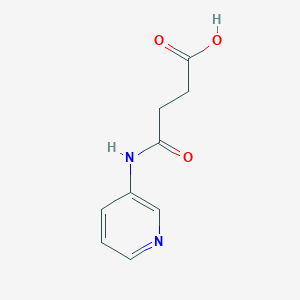
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
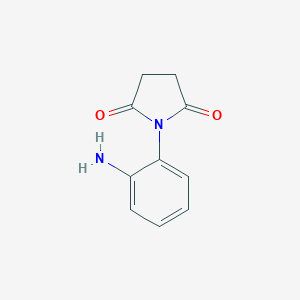
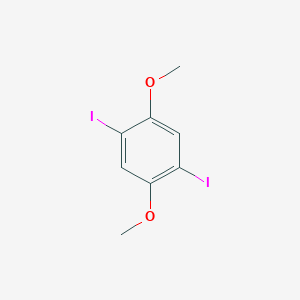

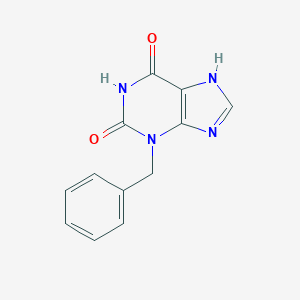
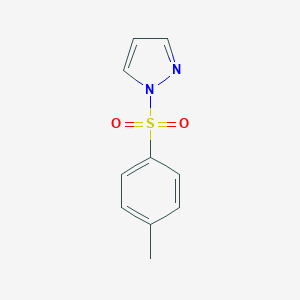
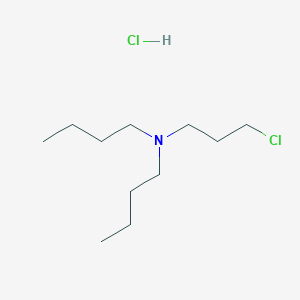
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
